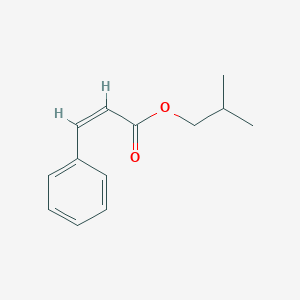

Isobutyl cinnamate

Descripción general

Descripción

Isobutyl cinnamate is an organic compound known for its sweet, fruity, and balsamic odor. It is a colorless to light yellow liquid that is commonly used in the fragrance and flavor industry. The compound is synthesized in laboratories and is increasingly made using renewable materials to preserve natural resources .

Mecanismo De Acción

Target of Action

Isobutyl cinnamate, a derivative of cinnamic acid, primarily targets microorganisms , exhibiting significant antimicrobial activity . It has been found to interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . The most likely targets of this compound in C. albicans are caHOS2 and caRPD3 , while the most likely target in S. aureus is saFABH .

Mode of Action

This compound interacts directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the microbial cell membrane, leading to cell death .

Biochemical Pathways

This compound is part of the cinnamate/monolignol pathway . This pathway provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . The cinnamate/monolignol pathway plays a central role in plant secondary metabolism .

Pharmacokinetics

Information on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently limited. It is known that this compound, like other esters, would likely be hydrolyzed to form the corresponding acid and alcohol .

Result of Action

The primary result of this compound’s action is the disruption of the microbial cell membrane, leading to cell death . This makes it an effective antimicrobial agent. It has been found to exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its storage conditions can affect its stability and efficacy . It should be kept in a sealed container in a dry and well-ventilated place . Furthermore, its solubility in different solvents can impact its bioavailability and thus its antimicrobial activity .

Análisis Bioquímico

Cellular Effects

Related compounds such as butyl cinnamate have shown antimicrobial activity, suggesting that they may interact with cellular processes in microorganisms

Dosage Effects in Animal Models

Related compounds such as benzyl cinnamate have been studied for their effects at different dosages

Metabolic Pathways

Isobutyl cinnamate is likely involved in the cinnamate/monolignol pathway, which provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isobutyl cinnamate is typically prepared by heating cinnamyl chloride with isobutyl alcohol. The reaction is catalyzed by acids or bases, and the product is purified through distillation . Another method involves the esterification of cinnamic acid with isobutyl alcohol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods: Industrial production of this compound can be achieved through classical methods or microwave heating methods. The classical method involves the reaction of cinnamic acid with isobutyl alcohol in the presence of a catalyst, often requiring long reaction times and the use of dehydrating agents like benzene or toluene . The microwave heating method, although more complex, reduces reaction time and increases yield .

Análisis De Reacciones Químicas

Types of Reactions: Isobutyl cinnamate undergoes various chemical reactions, including:

Hydrolysis: The ester linkage in this compound can be hydrolyzed to form cinnamic acid and isobutyl alcohol.

Oxidation: The compound can be oxidized to produce cinnamic acid derivatives.

Reduction: Reduction reactions can convert the double bond in the cinnamate structure to a single bond, forming saturated derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

Major Products:

Hydrolysis: Cinnamic acid and isobutyl alcohol.

Oxidation: Cinnamic acid derivatives.

Reduction: Saturated cinnamate derivatives.

Aplicaciones Científicas De Investigación

Isobutyl cinnamate has diverse applications in scientific research:

Comparación Con Compuestos Similares

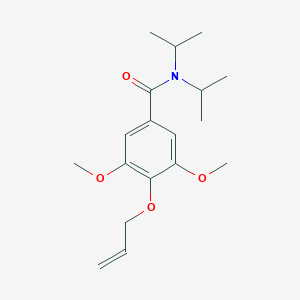

Isobutyl cinnamate is part of a family of cinnamate esters, which include:

- Ethyl cinnamate

- Isoamyl cinnamate

- Cinnamyl isobutyrate

- Allyl cinnamate

- Benzyl cinnamate

Uniqueness: this compound is unique due to its specific odor profile, which is sweet, fruity, and balsamic, making it particularly valuable in the fragrance industry . Its stability and miscibility with various solvents also make it a versatile compound in different applications .

Propiedades

IUPAC Name |

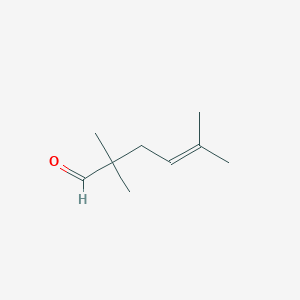

2-methylpropyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-11(2)10-15-13(14)9-8-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZUZPKOFSOVET-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)COC(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid, sweet fruity balsamic odour | |

| Record name | Isobutyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/552/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in oils, miscible (in ethanol) | |

| Record name | Isobutyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/552/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.001-1.005 | |

| Record name | Isobutyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/552/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

122-67-8 | |

| Record name | Isobutyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl cinnamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL CINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NCI0MR7KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is isobutyl cinnamate primarily used for?

A1: this compound is primarily used as a fragrance ingredient and a flavoring agent. [, ] It imparts a sweet, balsamic, fruity odor reminiscent of rum. []

Q2: Can you describe the structural characteristics of this compound, including its molecular formula and weight?

A2: this compound (IUPAC name: (E)-3-phenylprop-2-enoic acid 2-methylpropyl ester) has the molecular formula C13H16O2 and a molecular weight of 204.27 g/mol. [, ] Spectroscopic data, including infrared (IR) spectra, can be found in various studies that utilize this compound. [, ]

Q3: How is this compound typically synthesized?

A3: this compound is commonly synthesized through the esterification reaction of cinnamic acid with isobutanol. This reaction can be catalyzed by various catalysts, including p-toluene sulfonic acid, ammonium ferric sulfate dodecahydrate, and polyvinyl chloride-ferric chloride resin. [, , ] Recent research has explored greener synthesis methods using deep eutectic solvents (DESs) as catalysts. []

Q4: Have there been studies exploring the optimization of this compound synthesis?

A4: Yes, researchers have investigated optimizing this compound synthesis using techniques like microwave-assisted synthesis combined with macroporous resin catalysis and response surface methodology with Box-Behnken design (RSM-BBD) to determine the optimal process parameters. [, ] These studies aim to enhance the yield and efficiency of the synthesis process.

Q5: What factors influence the yield of this compound during synthesis?

A5: The yield of this compound during synthesis is affected by several factors, including the type and amount of catalyst, reaction temperature, reaction time, microwave power (if applicable), and the molar ratio of cinnamic acid to isobutanol. [, , ]

Q6: Are there any studies on the kinetics and thermodynamics of this compound synthesis?

A6: Yes, research has explored the kinetics and thermodynamics of this compound synthesis catalyzed by deep eutectic solvents (DESs) like ChCl-PTSA. [] These studies provide valuable information about the reaction mechanism, rate constants, and thermodynamic parameters (ΔrH0, ΔrS0, ΔrG0) associated with the esterification reaction.

Q7: What are the potential applications of this compound as a green plasticizer?

A7: this compound, along with other cinnamate esters like methyl trans-cinnamate, allyl cinnamate, and ethyl cinnamate, show promise as green plasticizers for polylactide (PLA). [] They can enhance the ductility and impact strength of PLA, potentially overcoming the inherent brittleness of PLA and expanding its applications.

Q8: Has this compound been found in natural sources?

A8: Yes, this compound has been identified as a constituent of the essential oils extracted from various plants. For example, it is found in the flowers of Elaeagnus angustifolia [] and the roots of Liquidambar orientalis Mill. [] The composition and relative abundance of this compound can vary depending on the plant species, geographical location, and extraction method.

Q9: What analytical techniques are commonly employed for the characterization and quantification of this compound?

A9: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for identifying and quantifying this compound in complex mixtures like essential oils and plant extracts. [, ] Other analytical methods, such as headspace solid-phase microextraction coupled with gas chromatography-flame ionization detection (HS-SPME-GC-FID), have also been explored for analyzing this compound in food samples. []

Q10: What are the safety considerations and regulations surrounding the use of this compound?

A10: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of this compound. [] While generally considered safe for its intended uses, it's crucial to handle and use it following appropriate safety guidelines and regulatory requirements.

Q11: Are there any known alternatives or substitutes for this compound in its various applications?

A11: While specific alternatives depend on the application, other cinnamate esters with similar properties, like methyl cinnamate or benzyl cinnamate, might be considered as potential substitutes in certain cases. [, ]

Q12: Has computational chemistry been utilized to study this compound?

A13: While the provided research doesn't directly involve computational studies on this compound, similar studies have explored the potential of related compounds like eugenol and safrole derivatives as sunscreen materials using Density Functional Theory (DFT). [] This approach could potentially be applied to this compound to investigate its electronic properties and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.